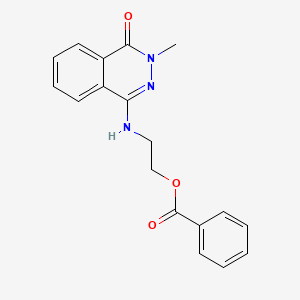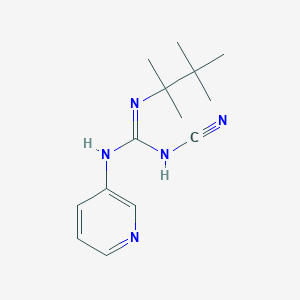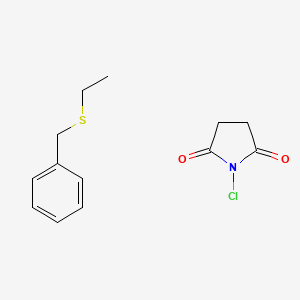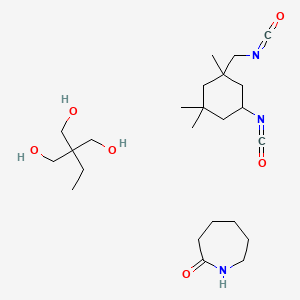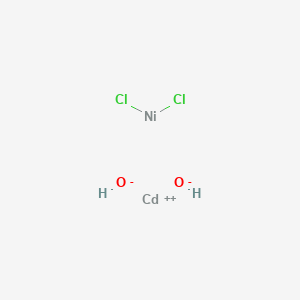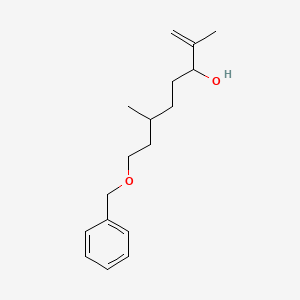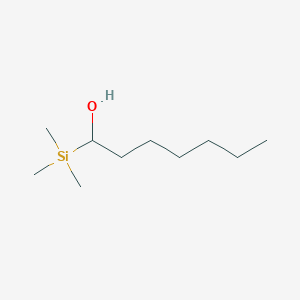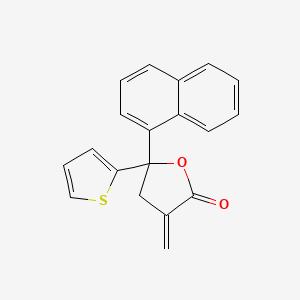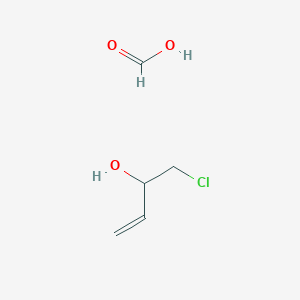![molecular formula C11H19BO2 B14463888 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene CAS No. 69464-55-7](/img/structure/B14463888.png)
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[331]non-6-ene is a boron-containing bicyclic compound This compound is notable for its unique structure, which includes a boron atom integrated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene typically involves the reaction of a suitable boron reagent with a bicyclic precursor. One common method involves the use of boronic acids or boronate esters in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex boron-containing compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient catalytic systems, optimization of reaction conditions to maximize yield, and the implementation of purification techniques to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Boron-containing compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of boron compounds in drug delivery systems and as therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-3-(methoxymethyl)-7-borabicyclo[3.3.1]non-3-ene
- 3-Azabicyclo[3.3.1]non-3-enes
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its chemical reactivity and potential applications. The incorporation of a boron atom into the bicyclic structure also distinguishes it from other similar compounds, providing unique properties that can be exploited in various fields of research and industry.
Eigenschaften
CAS-Nummer |
69464-55-7 |
|---|---|
Molekularformel |
C11H19BO2 |
Molekulargewicht |
194.08 g/mol |
IUPAC-Name |
3-methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C11H19BO2/c1-13-8-11-4-9-3-10(5-11)7-12(6-9)14-2/h4,9-10H,3,5-8H2,1-2H3 |
InChI-Schlüssel |
ONHJGMWVRFGZND-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC2CC(C1)C=C(C2)COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



